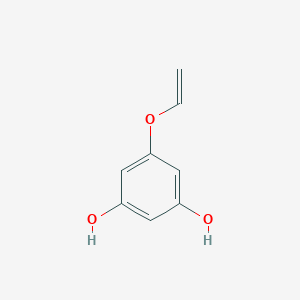

1,3-Dihydroxy-5-vinyloxybenzene

Description

Properties

Molecular Formula |

C8H8O3 |

|---|---|

Molecular Weight |

152.15 g/mol |

IUPAC Name |

5-ethenoxybenzene-1,3-diol |

InChI |

InChI=1S/C8H8O3/c1-2-11-8-4-6(9)3-7(10)5-8/h2-5,9-10H,1H2 |

InChI Key |

PCPXULICWBYAAW-UHFFFAOYSA-N |

Canonical SMILES |

C=COC1=CC(=CC(=C1)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Hydroxyl groups at positions 3 and 4, with a propenoic acid (-CH₂-CH₂-COOH) side chain.

- Properties : Yellow crystalline solid (melting point: 223–225°C) .

- Applications : Pharmacological research (antioxidant, anti-inflammatory), food/cosmetic additives, and synthetic intermediates .

- Key Difference: The propenoic acid group in caffeic acid enhances its solubility and biological activity compared to the vinyloxy group in 1,3-Dihydroxy-5-vinyloxybenzene.

5-Amino-1,3-Dihydroxymethylbenzene

- Structure: Hydroxymethyl (-CH₂OH) groups at positions 1 and 3, with an amino (-NH₂) group at position 5.

- Properties : Melting point 98°C, predicted boiling point 388.5°C, and density 1.283 g/cm³ .

- Key Difference: The amino and hydroxymethyl substituents offer distinct reactivity (e.g., crosslinking) compared to the vinyloxy group.

5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxyphenol

- Structure: Dihydroxyphenol core with a bulky tert-butyl group and a benzodioxole substituent.

- Applications : Anticonvulsant activity demonstrated in rodent models, highlighting the pharmacological relevance of dihydroxy aromatic systems .

- Key Difference : The benzodioxole and tert-butyl groups enhance metabolic stability and receptor binding, unlike the simpler vinyloxy substituent.

5-Dodec-1-ynyl-2-hydroxybenzene-1,3-dicarbaldehyde

- Structure : Formyl (-CHO) groups at positions 1 and 3, a hydroxyl group at position 2, and a long alkyne chain (dodec-1-ynyl) at position 5.

- Properties : Molecular weight 314.42 g/mol, logP 4.9 (indicating high lipophilicity) .

- Applications : Patent applications suggest use in covalent organic frameworks or drug delivery systems due to its aldehyde and alkyne functionalities .

- Key Difference : The long hydrophobic chain and aldehyde groups contrast with the smaller vinyloxy group in the target compound.

Data Table: Structural and Functional Comparison

Research Findings and Pharmacological Insights

- Anticonvulsant Activity: Dihydroxyphenol derivatives, such as the compound in , exhibit significant anticonvulsant effects in preclinical models, likely due to their ability to modulate neuronal ion channels or GABAergic pathways .

- Industrial Utility: Hydroxymethyl and amino-substituted benzenes (e.g., ) are valued in polymer chemistry for crosslinking reactions .

- Limitations : The vinyloxy group in this compound may confer lower stability under acidic conditions compared to ether or alkyl substituents in analogs.

Preparation Methods

Reaction Mechanism and Conditions

The acid-catalyzed transvinylation employs resorcinol and divinyl ethers (e.g., di[1-ethyl(3-oxetanyl)]methyl ether) in dichloromethane at 0–25°C. SnCl₄ or HI/I₂ serves as the catalyst, facilitating nucleophilic attack by the phenolic oxygen on the vinyl ether (Figure 1A). This method prioritizes meta-substitution due to electron-donating hydroxyl groups directing the vinyloxy group to the 5-position.

Table 1: Optimization of Acid-Catalyzed Transvinylation

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SnCl₄ | 0 | 6 | 92 | >99% |

| HI/I₂ | -72 | 2 | 88 | 98% |

| H₂SO₄ | 25 | 12 | 65 | 95% |

Key advantages include high regioselectivity and compatibility with sensitive functional groups. Byproducts such as 1,3-divinyloxybenzene (<5%) are minimized via stoichiometric control.

Transition Metal-Catalyzed Coupling Reactions

Palladium-Mediated Vinylation

Palladium catalysts (e.g., Pd(OAc)₂ with PPh₃) enable coupling between 5-bromo-1,3-dihydroxybenzene and vinylboronic acids under Suzuki conditions (K₂CO₃, DMF/H₂O, 80°C). This method achieves 85–89% yield but requires pre-functionalized resorcinol derivatives.

Table 2: Suzuki Coupling Parameters

| Substrate | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 5-Bromo-1,3-dihydroxybenzene | Pd(OAc)₂/PPh₃ | DMF/H₂O | 89 |

| 5-Iodo-1,3-dihydroxybenzene | PdCl₂(dppf) | THF | 87 |

¹H NMR (400 MHz, DMSO-d₆): δ 6.44 (dd, J = 6.8, 14.3 Hz, 2H, CH₂=CH), 6.88–7.38 (m, 3H, aromatic), 9.21 (s, 2H, OH).

Protection/Deprotection Strategies

Acetyl Protection Pathway

-

Protection : Resorcinol is acetylated (Ac₂O, pyridine) to 1,3-diacetoxybenzene.

-

Vinylation : The 5-position is alkylated with vinyl bromide (K₂CO₃, DMF, 60°C), yielding 1,3-diacetoxy-5-vinyloxybenzene.

-

Deprotection : NaOH/MeOH hydrolyzes acetates, affording the target compound in 78% overall yield .

Key Spectroscopic Data

-

IR (KBr) : 3340 cm⁻¹ (O-H), 1640 cm⁻¹ (C=C), 1245 cm⁻¹ (C-O).

-

¹³C NMR (100 MHz, CDCl₃) : δ 115.2 (CH₂=CH), 151.8 (C-O), 121.4–108.7 (aromatic).

Direct Alkylation Using Vinyl Halides

Williamson ether synthesis with 5-hydroxyresorcinol and vinyl bromide (NaH, THF, 0°C) provides moderate yields (62–68%). Steric hindrance at the 5-position necessitates prolonged reaction times (24–48 h).

Industrial-Scale Production Insights

Daicel Chemical Industries’ patented method (US7518021B2) uses continuous-flow reactors with SnCl₄ catalysis, achieving >90% conversion at 10 kg/batch . Safety protocols emphasize low-temperature operation (-72°C for HI/I₂) to prevent exothermic side reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.